molecular formula C13H14N2O2S B344756 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide CAS No. 898088-86-3

2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide

Cat. No.: B344756
CAS No.: 898088-86-3
M. Wt: 262.33g/mol
InChI Key: QPGBWQIDORXCLZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(pyridin-3-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a benzenesulfonamide core with two methyl groups at the 2 and 4 positions and a pyridin-3-yl group attached to the nitrogen atom of the sulfonamide.

Scientific Research Applications

2,4-Dimethyl-N-(pyridin-3-yl)benzenesulfonamide has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between this compound and AchE can lead to the inhibition of the enzyme’s activity, which in turn affects neural transmission and can result in various physiological effects.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, this compound can affect the expression of genes involved in antioxidant defense mechanisms, further impacting cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound has been shown to bind to the active site of AchE, leading to enzyme inhibition . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its inhibitory effects on AchE . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as the upregulation of antioxidant defense mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant physiological changes . For example, high doses of this compound can cause neurotoxicity, characterized by impaired neural transmission and behavioral changes. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways can influence the compound’s bioavailability and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Additionally, binding proteins can facilitate the localization and accumulation of the compound in specific tissues, influencing its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Methyl-N-(pyridin-3-yl)benzenesulfonamide
  • 4-Chloro-N-(pyridin-3-yl)benzenesulfonamide
  • 4-Methyl-N-(4-pyridinyl)benzenesulfonamide

Comparison: 2,4-Dimethyl-N-(pyridin-3-yl)benzenesulfonamide is unique due to the presence of two methyl groups at the 2 and 4 positions on the benzene ring. This structural feature can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2,4-dimethyl-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-5-6-13(11(2)8-10)18(16,17)15-12-4-3-7-14-9-12/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGBWQIDORXCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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